ethyl7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate
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Overview
Description
Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of an ethyl ester group, an iodine atom at the 7th position, and a 1,1-dioxo group on the benzothiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Iodine Atom: The iodine atom is introduced at the 7th position using iodination reactions, often involving iodine or iodine-containing reagents.
Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiadiazine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities, such as antimicrobial and antiviral properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects, including antihypertensive and anticancer activities, are explored in medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. For example, benzothiadiazines are known to modulate ion channels and receptors, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate can be compared with other benzothiadiazine derivatives, such as:
Ethyl 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 7-bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of ethyl 7-iodo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H9IN2O4S |
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Molecular Weight |
380.16 g/mol |
IUPAC Name |
ethyl 7-iodo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate |
InChI |
InChI=1S/C10H9IN2O4S/c1-2-17-10(14)9-12-7-4-3-6(11)5-8(7)18(15,16)13-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
DNBPVWWVMZIPKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)I |
Origin of Product |
United States |
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